molecular formula C37H38N2O7 B14140325 6,6',7,12-Tetramethoxy-2-methyl-1',2'-didehydroberbaman-5-ol CAS No. 1212467-15-6

6,6',7,12-Tetramethoxy-2-methyl-1',2'-didehydroberbaman-5-ol

Cat. No.: B14140325
CAS No.: 1212467-15-6
M. Wt: 622.7 g/mol
InChI Key: CLDCTFPNFRITPI-MUUNZHRXSA-N
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Description

6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol is a complex organic compound with the molecular formula C37H38N2O7. It is known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol typically involves multi-step organic reactions. One common approach is the methylation of precursor compounds using methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often include the use of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification process, ensuring that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

1212467-15-6

Molecular Formula

C37H38N2O7

Molecular Weight

622.7 g/mol

IUPAC Name

(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaen-19-ol

InChI

InChI=1S/C37H38N2O7/c1-39-15-13-25-33-28(39)17-22-8-11-29(41-2)31(18-22)45-24-9-6-21(7-10-24)16-27-26-20-32(30(42-3)19-23(26)12-14-38-27)46-35(33)37(44-5)36(43-4)34(25)40/h6-11,18-20,28,40H,12-17H2,1-5H3/t28-/m1/s1

InChI Key

CLDCTFPNFRITPI-MUUNZHRXSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5

Origin of Product

United States

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